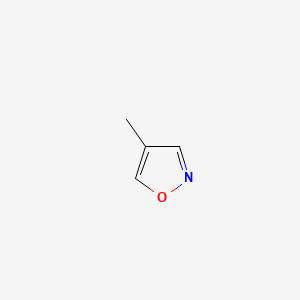
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Vue d'ensemble
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound . It is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of THIQ’s C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Chemical Reactions Analysis
The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .Applications De Recherche Scientifique
Antibiotic Properties : Research on Janibacter limosus highlighted a tetrahydroquinoline derivative, closely related to Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate, showing significant biological activity against bacteria and fungi (Asolkar et al., 2004).
Synthesis and Reactivity : Studies on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinolines, involving derivatives of Ethyl 1,2,3,4-tetrahydroisoquinoline, have been conducted. These studies offer insights into the creation of different quinolones and tetrahydro-4-oxoquinolines, expanding the potential applications in chemical synthesis (Guillou et al., 1998).
Antibacterial Quinolines : A study focused on the antibacterial activity of polysubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are structurally related to Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate, revealing promising antibacterial properties against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Synthetic Applications : The synthesis of unsymmetrical polyhydroquinoline derivatives using a Bronsted acidic ionic liquid catalyst was researched. This process, involving the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, demonstrates the versatility of compounds structurally similar to Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate in synthetic chemistry (Khaligh, 2014).
Photochemical Applications : A study on the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, which share structural similarities with Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate, revealed the synthesis of complex cycloprop[b]indoles. This demonstrates the potential of such compounds in advanced photochemical syntheses (Ikeda et al., 1977).
Orientations Futures
THIQ based compounds have garnered significant attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
Propriétés
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11,13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZGDODJLORLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549854 | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
CAS RN |
46389-19-9 | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)



